Methyl 6-sulfanylnaphthalene-2-carboxylate
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Overview
Description
Methyl 6-sulfanylnaphthalene-2-carboxylate: is an organic compound with the molecular formula C12H10O2S. It is also known by its IUPAC name, methyl 6-mercapto-2-naphthoate. This compound is characterized by the presence of a naphthalene ring substituted with a sulfanyl group at the 6-position and a carboxylate ester group at the 2-position. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-sulfanylnaphthalene-2-carboxylate typically involves the reaction of 6-bromo-2-naphthoic acid with thiourea, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The overall reaction can be summarized as follows:
Nucleophilic Substitution: 6-bromo-2-naphthoic acid reacts with thiourea in the presence of sodium hydroxide to form 6-mercapto-2-naphthoic acid.
Esterification: The resulting 6-mercapto-2-naphthoic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-sulfanylnaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Methyl 6-sulfanylnaphthalene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its sulfanyl group can form covalent bonds with thiol groups in proteins, making it useful in biochemical assays.
Medicine: Research has explored its potential as a precursor for the development of pharmaceutical agents. Its derivatives have shown promise in the treatment of various diseases due to their biological activity.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 6-sulfanylnaphthalene-2-carboxylate involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various biological targets. The naphthalene ring provides a hydrophobic scaffold that can facilitate interactions with hydrophobic pockets in proteins or other biomolecules.
Comparison with Similar Compounds
Methyl 6-sulfanylnaphthalene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-hydroxynaphthalene-2-carboxylate: This compound has a hydroxyl group instead of a sulfanyl group, leading to different reactivity and biological activity.
Methyl 6-aminonaphthalene-2-carboxylate:
Methyl 6-methoxynaphthalene-2-carboxylate: The methoxy group provides different electronic and steric effects compared to the sulfanyl group, affecting the compound’s reactivity and interactions.
Uniqueness: this compound is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity. The presence of both the sulfanyl group and the carboxylate ester group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 6-sulfanylnaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-3-2-9-7-11(15)5-4-8(9)6-10/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLGXHOJDCQIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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